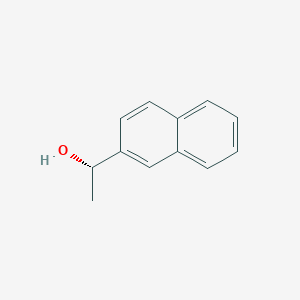

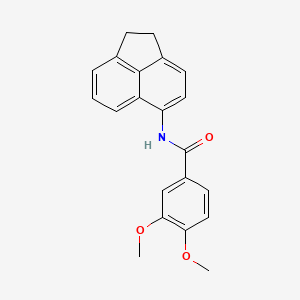

![molecular formula C16H23N3O3S B2441762 2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 670268-12-9](/img/structure/B2441762.png)

2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry . They have been reported to possess a wide range of therapeutic properties and have been used in the synthesis of various pharmaceuticals .

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including aromatic electrophilic substitution, heterocyclization methods, metal halogen exchange, or palladium chemistry . These approaches often require additional transformations, which can increase the number of steps and potentially lower the overall yield in total synthesis .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered a structural alert with the formula C4H4S . The presence of the carboxamide scaffold in the compounds has led to a wide range of biological and medicinal activities .Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Aplicaciones Científicas De Investigación

Antibacterial Activity

The compound exhibits promising antibacterial activity, particularly against Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). Researchers have identified it as a novel inhibitor targeting QcrB , a subunit of the menaquinol cytochrome c oxidoreductase. This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration .

Drug Development for Tuberculosis

Given the urgent need for new TB drugs, this compound represents a potential lead for drug development. Its whole-cell activity against M. tuberculosis strain H37Rv, lack of cytotoxicity, and in vivo efficacy in murine infection models make it an attractive candidate for further exploration .

Mechanism of Action

Studies suggest that the compound targets QcrB, disrupting the electron transport chain in M. tuberculosis. By inhibiting this essential enzyme, it interferes with bacterial respiration and growth, providing a novel mechanism for combating TB .

Pharmacokinetics and Bioavailability

Researchers have investigated the compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion. Understanding these properties is crucial for optimizing dosing regimens and ensuring effective drug delivery .

Structural Optimization

Scientists have explored structure-activity relationships (SAR) around the compound, synthesizing analogues to improve potency and selectivity. These efforts aim to enhance its therapeutic profile and minimize potential side effects .

Synergistic Combinations

Researchers are investigating whether this compound can be used in combination with existing TB drugs or other novel agents. Synergy studies may reveal enhanced efficacy or reduced drug resistance when used alongside other compounds .

Mecanismo De Acción

Target of Action

The primary target of this compound is QcrB , a subunit of the menaquinol cytochrome c oxidoreductase . This enzyme is part of the bc1-aa3-type cytochrome c oxidase complex, which is responsible for driving oxygen-dependent respiration .

Mode of Action

The compound interacts with its target, QcrB, and inhibits its function . This inhibition disrupts the normal functioning of the bc1-aa3-type cytochrome c oxidase complex, leading to changes in the cell’s respiration process .

Biochemical Pathways

The affected pathway is the oxygen-dependent respiration pathway . By inhibiting QcrB, the compound disrupts this pathway, leading to downstream effects that include a decrease in the cell’s ability to produce energy through respiration .

Pharmacokinetics

It is noted that blood samples were taken at predetermined time points to determine the concentration of the compound reaching the systemic circulation . This suggests that the compound is absorbed and distributed in the body, but further studies would be needed to fully understand its pharmacokinetic properties.

Result of Action

The result of the compound’s action is a decrease in the cell’s ability to produce energy through respiration . This can lead to cell death, particularly in cells that rely heavily on this pathway for energy production .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2-morpholin-4-ylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c17-15(21)14-11-4-2-1-3-5-12(11)23-16(14)18-13(20)10-19-6-8-22-9-7-19/h1-10H2,(H2,17,21)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHTNEIQFRWKSRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-morpholinoacetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

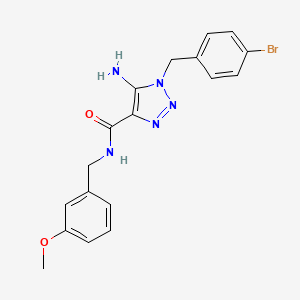

![3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2441679.png)

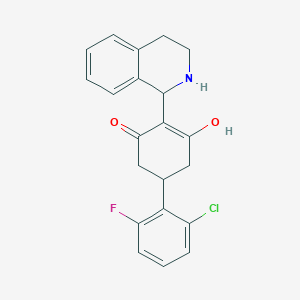

![6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2441682.png)

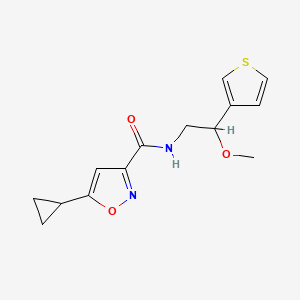

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-(trifluoromethyl)benzoate](/img/structure/B2441688.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2441689.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-6-(3-methoxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2441696.png)

![Sodium 1-methyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2441697.png)

![5-[(Methylamino)methyl]thiophene-3-carbonitrile](/img/structure/B2441698.png)

![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methanone](/img/structure/B2441700.png)